molecular formula C27H21NO3 B11631615 2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide CAS No. 585518-48-5

2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide

Cat. No.: B11631615
CAS No.: 585518-48-5
M. Wt: 407.5 g/mol
InChI Key: BXXVXFSSUFEWLL-UHFFFAOYSA-N
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Description

2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is an organic compound with a complex structure that includes biphenyl, dibenzofuran, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of Biphenyl Moiety: This can be achieved through Suzuki coupling reactions between aryl halides and phenylboronic acids.

    Introduction of Dibenzofuran Moiety: This step involves the formation of dibenzofuran through cyclization reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on its application, but it may involve binding to proteins or enzymes, altering their activity, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is unique due to its specific combination of biphenyl, dibenzofuran, and acetamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

585518-48-5

Molecular Formula

C27H21NO3

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C27H21NO3/c1-30-26-16-22-21-9-5-6-10-24(21)31-25(22)17-23(26)28-27(29)15-18-11-13-20(14-12-18)19-7-3-2-4-8-19/h2-14,16-17H,15H2,1H3,(H,28,29)

InChI Key

BXXVXFSSUFEWLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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